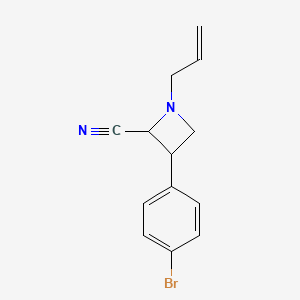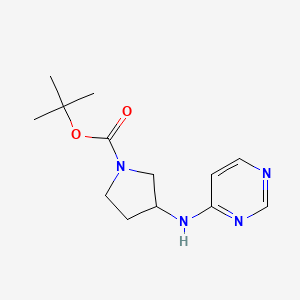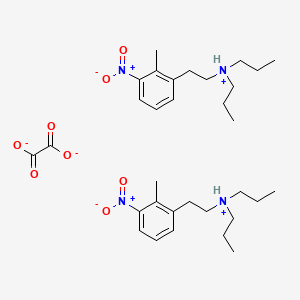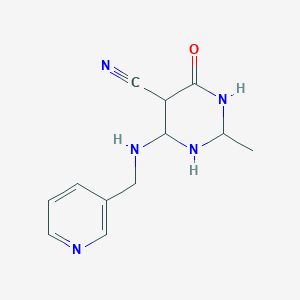![molecular formula C22H28F2O4 B14782936 (9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14782936.png)
(9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one is a synthetic steroid derivative. It is structurally related to corticosteroids and is known for its potent anti-inflammatory and immunosuppressive properties. This compound is often used in medical and pharmaceutical research due to its significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one involves multiple steps, starting from basic steroidal structures. The key steps include:
Fluorination: Introduction of fluorine atoms at specific positions using reagents like diethylaminosulfur trifluoride (DAST).
Hydroxylation: Addition of hydroxyl groups using oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Acetylation: Introduction of acetyl groups using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Sequential addition of reagents in a controlled environment.
Purification: Techniques like recrystallization, chromatography, and distillation to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones using oxidizing agents like chromium trioxide.
Reduction: Reduction of ketones to alcohols using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions where fluorine atoms can be replaced by other halogens using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Pyridine, sulfuric acid.
Major Products
The major products formed from these reactions include various hydroxylated, acetylated, and halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
(9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one: has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroid chemistry and fluorination reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic uses in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, including glucocorticoid receptors. Upon binding to these receptors, it modulates the expression of various genes involved in inflammatory and immune responses. The pathways involved include:
NF-κB Pathway: Inhibition of NF-κB, leading to reduced expression of pro-inflammatory cytokines.
MAPK Pathway: Modulation of MAPK signaling, affecting cell proliferation and apoptosis.
Comparación Con Compuestos Similares
(9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one: is unique due to its specific fluorination pattern and hydroxylation. Similar compounds include:
Fludrocortisone: A fluorinated corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Another corticosteroid with potent anti-inflammatory and immunosuppressive effects.
Triamcinolone: A synthetic corticosteroid used in various inflammatory conditions.
These compounds share structural similarities but differ in their specific functional groups and fluorination patterns, which influence their biological activities and therapeutic uses.
Propiedades
Fórmula molecular |
C22H28F2O4 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
(9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28F2O4/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-21(15,3)22(14,24)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11?,13?,14?,16?,18?,19?,20-,21-,22-/m0/s1 |
Clave InChI |
OGPWIDANBSLJPC-HXQPOTLGSA-N |
SMILES isomérico |
CC1CC2C3CC(C4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2(C1C(=O)CO)C)O)F)C)F |
SMILES canónico |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-(hydroxymethyl)-3-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1H,2H,3H-benzo[e]indol-5-ol](/img/structure/B14782854.png)

![2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride](/img/structure/B14782875.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B14782880.png)



![(9R,10S,13S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14782904.png)

![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14782916.png)


![4-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B14782941.png)
![(2S,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one hydrochloride](/img/structure/B14782946.png)
